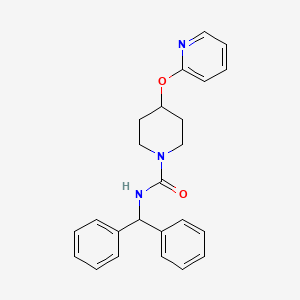

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Description

N-Benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a synthetic piperidine carboxamide derivative characterized by a benzhydryl group (diphenylmethyl) at the nitrogen of the piperidine ring and a pyridin-2-yloxy substituent at the 4-position. Its design leverages the piperidine scaffold’s conformational flexibility and the benzhydryl group’s steric bulk to modulate enzyme affinity and selectivity .

Properties

IUPAC Name |

N-benzhydryl-4-pyridin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(27-17-14-21(15-18-27)29-22-13-7-8-16-25-22)26-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-13,16,21,23H,14-15,17-18H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYVXMYUYRCURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.

Attachment of the Pyridin-2-yloxy Moiety: The pyridin-2-yloxy group is attached through an etherification reaction involving pyridin-2-ol and the piperidine derivative.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and pharmacological differences between N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide and related compounds:

Substituent Effects on Enzyme Inhibition

- Trifluoromethyl Groups : PF-3845 and CAY10402 incorporate a 5-(trifluoromethyl)pyridin-2-yloxy group, which enhances lipophilicity and binding affinity to FAAH’s catalytic site. The trifluoromethyl group’s electron-withdrawing properties likely stabilize enzyme-inhibitor interactions .

- N-Substituents: The benzhydryl group in the target compound may improve blood-brain barrier penetration compared to PF-3845’s pyridin-3-yl group. However, increased steric bulk could reduce selectivity, as seen in older FAAH inhibitors that non-specifically target serine hydrolases .

Pharmacological Efficacy

- CAY10402 demonstrates sub-nanomolar Ki values for FAAH inhibition, surpassing many analogs. Its pyridin-3-yl group may optimize hydrogen bonding with FAAH’s Ser241 residue .

- PF-3845 ’s efficacy in inflammatory pain models highlights downstream effects of FAAH inhibition, such as elevated anandamide levels activating CB1/CB2 receptors .

Structure-Activity Relationship (SAR) Insights

- Pyridine Substituents : The 5-(trifluoromethyl) group in PF-3845 and CAY10402 is critical for potency. Replacement with smaller groups (e.g., chloro or methyl) reduces FAAH affinity .

- N-Substituent Flexibility : Benzhydryl groups may enhance CNS penetration but require optimization to avoid off-target effects. Pyridinyl substituents (e.g., in CAY10402) balance potency and selectivity .

- Benzyl vs.

Biological Activity

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzhydryl group and a pyridin-2-yloxy moiety. The synthesis typically involves multiple steps:

- Formation of the Piperidine Ring : Cyclization of 1,5-diaminopentane.

- Introduction of the Benzhydryl Group : Nucleophilic substitution using benzhydryl chloride.

- Attachment of the Pyridin-2-yloxy Group : Etherification reaction with pyridin-2-ol.

- Formation of the Carboxamide Group : Amidation using carbonyldiimidazole.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies indicated that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties , particularly against breast and ovarian cancer cell lines. In vitro studies showed moderate cytotoxicity, indicating its potential as a chemotherapeutic agent. The compound appears to induce apoptosis in cancer cells through modulation of apoptotic pathways, although further studies are needed to elucidate the precise mechanisms involved .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for various receptors, impacting signaling pathways related to cell growth and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide | Structure | Antimicrobial, anticancer |

| N-benzhydryl-4-(pyridin-3-yloxy)piperidine-1-carboxamide | Structure | Moderate cytotoxicity |

This table illustrates that while similar compounds exhibit some overlapping activities, the specific substitution patterns in this compound confer distinct biological properties.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Study on Anticancer Activity : A study conducted on ovarian cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups .

- Antimicrobial Efficacy : In another study, the compound showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.